molecular formula C16H25NO2 B2890557 N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide CAS No. 1396854-18-4

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide

Cat. No.: B2890557
CAS No.: 1396854-18-4
M. Wt: 263.381
InChI Key: YWCXESHIHJIUFY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a tolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,4-dimethylpentanol and m-tolylacetic acid.

    Formation of Intermediate: The hydroxy group of 3-hydroxy-4,4-dimethylpentanol is protected, and the resulting intermediate is reacted with m-tolylacetic acid to form an ester.

    Amidation: The ester is then converted to the corresponding amide through an amidation reaction, often using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. The tolyl group may contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4,4-dimethylpentyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group.

    N-(3-hydroxy-4,4-dimethylpentyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group.

    N-(3-hydroxy-4,4-dimethylpentyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-6-5-7-13(10-12)11-15(19)17-9-8-14(18)16(2,3)4/h5-7,10,14,18H,8-9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCXESHIHJIUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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